![molecular formula C₁₄H₂₂N₅O₇P B1141149 Mono-poc tenofovir CAS No. 211364-69-1](/img/structure/B1141149.png)
Mono-poc tenofovir
説明
Mono-POC Tenofovir is a metabolite of Tenofovir . It is a selective antiretroviral agent which functions as an HIV reverse transcriptase (HIV-1 RT) inhibitor . The molecular formula of Mono-POC Tenofovir is C14H22N5O7P and it has a molecular weight of 403.33 .
Synthesis Analysis
The synthesis of Tenofovir involves several steps, including stereoselective reduction using an alcohol dehydrogenase or via kinetic resolution using a lipase . The key ®-intermediate is transformed into Tenofovir through aminolysis-hydrolysis of ®-acetate in NH3-saturated methanol, alkylation of the resulting ®-alcohol with tosylated diethyl(hydroxymethyl) phosphonate, and bromotrimethylsilane (TMSBr)-mediated cleavage of the formed phosphonate ester into the free phosphonic acid .
Molecular Structure Analysis
The molecular structure of Mono-POC Tenofovir is represented by the formula C14H22N5O7P .
Chemical Reactions Analysis
Tenofovir and its lipophilic prodrugs are powerful antiretroviral agents that have gained the status of being “frontline drugs” for the treatment of human immunodeficiency virus (HIV) infection and chronic hepatitis B .
Physical And Chemical Properties Analysis
Mono-POC Tenofovir has a molecular weight of 403.33 and a molecular formula of C14H22N5O7P . It has a melting point of 303-305°C (dec.) and a boiling point of 599.3±60.0 °C (Predicted). Its density is 1.56±0.1 g/cm3 (Predicted) .
科学的研究の応用
Anti-HIV Activity
Mono-poc tenofovir has been studied for its potential as an anti-HIV agent . Researchers have synthesized and evaluated the anti-HIV activity of mono- and di-substituted phosphonamidate conjugates of tenofovir . The study found that the conjugation of the lipophilic amide bond with nucleotide-based tenofovir could improve the anti-HIV activity .
Prodrug Approaches
To improve the bioavailability of phosphate-substituted analogs, which have low bioavailability due to the presence of ionizable negatively-charged groups, prodrug approaches have been proposed . In these approaches, the hydroxyl group of phosphonates in tenofovir is conjugated with the amino group of various amino acids and other long fatty ester hydrocarbon chains .
Comparative Studies with Tenofovir Alafenamide (TAF)
Comparative studies have been conducted with Tenofovir Alafenamide (TAF) and Mono-poc tenofovir . Two fatty acyl amide conjugates of TAF were synthesized and evaluated for comparative studies with TAF and tenofovir conjugates .
HIV Management
Tenofovir is one of the newer, more tolerable, nucleotide reverse transcriptase inhibitors on the market and is a mainstay of many antiretroviral therapy combinations . It is now available in two different formulations, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which have very different pharmacokinetics, affecting their efficacy and safety .
Hepatitis B Treatment
Tenofovir is also used in the management of hepatitis B virus (HBV) . Significant improvements in controlling HBV and reduction of the incidence of cirrhosis and hepatocellular carcinoma due to HBV have occurred over the past two decades .
SARS-COV-2 Infection
Tenofovir is commercially available as two prodrugs, tenofovir disoproxil fumarate (TDF), synthesized to increase tenofovir oral bioavailability, and tenofovir alafenamide (TAF), later designed to decrease the risk of TDF renal toxicity and bone density changes . These prodrugs have been repurposed for SARS-COV-2 infection .
作用機序
Target of Action
Mono-poc Tenofovir, also known as Tenofovir disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary targets are the HIV-1 virus and the Hepatitis B virus . These viruses are responsible for HIV infection and Hepatitis B respectively . Tenofovir disoproxil works by inhibiting an enzyme called reverse transcriptase , which is necessary for viral production in HIV-infected individuals .
Mode of Action
Tenofovir disoproxil is absorbed and converted to its active form, tenofovir, a nucleoside monophosphate (nucleotide) analog . Tenofovir is then converted to the active metabolite, tenofovir diphosphate , a chain terminator, by constitutively expressed enzymes in the cell . This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, causing premature termination of DNA elongation, thereby inhibiting the activity of HIV reverse transcriptase .
Biochemical Pathways
Tenofovir disoproxil undergoes hydrolysis in vivo to liberate tenofovir, the active part of the molecule . The process occurs in two stages. In the first 72 hours, Tenofovir disoproxil is de-esterified, forming the tenofovir monoester intermediate by abiotic and enzymatic processes associated in the extracellular medium . In the second step, the monoester is removed from the culture medium by intracellular processes .
Pharmacokinetics
Tenofovir is a nucleotide analog (NA) of adenosine 50-mono-phosphate . In its parent form, tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir monoester appeared rapidly with a median Tmax of 0.5 h followed by a rapid monophasic decline with a geometric mean t½ of 26 min . Tenofovir monoester Cmax was 131.6 ng/mL and AUC 0–4 was 93.3 ng·h/mL .
Result of Action
The result of the action of Tenofovir disoproxil is the inhibition of the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . This leads to decreased viral replication and management of HIV viral load .
Action Environment
The action of Tenofovir disoproxil can be influenced by environmental factors. For instance, the presence of drug residues in several environmental matrices, such as soil, sewage, and surface and treated waters, can potentially lead to risk for aquatic species . Furthermore, Tenofovir isoproxil monoester has partial antiviral activity and has shown to be persistent, maintaining a residual concentration after 16 days, indicating the need to continue the research on methods of this product total removal from the aquatic environment .
Safety and Hazards
Mono-POC Tenofovir should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice .
将来の方向性
Tenofovir, another nucleotide analog used extensively for HIV treatment and pre-exposure prophylaxis (PrEP), has also been hypothesized as effective in COVID-19 . No data on Tenofovir’s efficacy in coronavirus infections other than COVID-19 are currently available, although information relating to SARS-CoV-2 infection is starting to come out .
特性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718877 | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-poc tenofovir | |
CAS RN |
211364-69-1 | |
Record name | Tenofovir isoproxil monoester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOFOVIR ISOPROXIL MONOESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Mono-POC Tenofovir and why is it relevant in the context of Tenofovir disoproxil fumarate (TDF) manufacturing?
A1: Mono-POC Tenofovir (5) is identified as a specified unknown impurity during the process development of Tenofovir disoproxil fumarate (TDF) []. TDF is an antiretroviral medication used to treat HIV infection and chronic hepatitis B. Impurities in pharmaceutical manufacturing are inevitable, but their identification and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.
Q2: What analytical techniques were used to characterize Mono-POC Tenofovir and other impurities in the study?
A2: While the abstract doesn't explicitly state the specific analytical techniques used, it mentions that the research describes the "synthesis and characterization" of the impurities. This suggests that techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and possibly Infrared Spectroscopy (IR) were likely employed for structural confirmation and identification of Mono-POC Tenofovir and other related compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。